(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid

Catalog No.
S1768230
CAS No.
250611-12-2
M.F
C18H27NO4
M. Wt
321.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-buty...

CAS Number

250611-12-2

Product Name

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid

IUPAC Name

(2R)-3-(4-tert-butylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C18H27NO4/c1-17(2,3)13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)23-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1

InChI Key

NGWQIBYYDHXJJR-CQSZACIVSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

250611-12-2;Boc-4-tert-butyl-D-Phe-OH;Boc-4-tert-butyl-D-phenylalanine;(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoicacid;BOC-D-4-TERT-BUTYL-PHE;(2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-tert-butylphenyl)propanoicacid;BOC-P-TBU-D-PHE-OH;BOC-D-4-TBU-PHE-OH;BOC-D-PHE(4-TBU)-OH;SCHEMBL14250514;05839_FLUKA;BOC-P-TBU-D-PHE-OHDCHA;MolPort-001-758-552;BOC-D-PHE(4-TBU)-OHDCHA;ZINC2389806;1954AB;BOC-4-T-BUTYL-D-PHENYLALANINE;AB10914;AM82727;BOC-D-4-TERT-BUTYLPHENYLALANINE;BOC-D-4-TETR-BUTYLPHENYLALANINE;CB-1277;OR14622;AJ-35626;AK114801

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C

Peptide Synthesis

One of the main applications of (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid is in the synthesis of peptides. It serves as a protected amino acid building block, specifically a Boc-protected derivative of L-phenylalanine with a tert-butyl group at the para position of the phenyl ring. The tert-butyl protecting group (Boc) ensures the amine group remains unreactive during peptide chain assembly, allowing for selective coupling with other amino acids. Once the peptide sequence is complete, the Boc group can be removed under specific conditions to reveal the free amine group, enabling further reactions or analysis.

Medicinal Chemistry

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid can also be used as a starting material for the synthesis of various small molecule drug candidates. The presence of the L-phenylalanine moiety and the tert-butyl group on the phenyl ring can provide specific functionalities and structural features desirable for potential drug development. Researchers may modify this compound further to explore its potential interactions with biological targets and its therapeutic effects.

Organic Chemistry Research

This compound can be employed in various organic chemistry research studies, including investigations into:

  • Protecting group chemistry: Studying the behavior and efficiency of the Boc protecting group under different reaction conditions.
  • Stereoselective reactions: Exploring the stereochemical control achieved during peptide synthesis using this specific Boc-protected amino acid.
  • Catalysis: Utilizing the compound as a substrate or catalyst in various organic reactions.
  • This compound belongs to a class of molecules called alpha-amino acids, which are the building blocks of proteins.
  • The specific configuration at the second carbon (R) suggests it might be a derivative of a naturally occurring amino acid.
  • The presence of the tert-butoxycarbonyl (Boc) group suggests the molecule is a protected amino acid, a common intermediate in organic synthesis [].

Molecular Structure Analysis

  • The molecule contains a central carbon chain with a carboxylic acid group (COOH) at one end and an amino group (NH2) at the other end.
  • An aromatic ring (benzene with a tert-butyl group) is attached to the third carbon.
  • The Boc group is attached to the nitrogen atom of the amino group.

Chemical Reactions Analysis

  • The Boc group can be removed under acidic conditions to reveal the free amino group [].
  • The carboxylic acid group can participate in various reactions, such as amide bond formation or esterification.

XLogP3

4.2

Dates

Modify: 2023-08-15

Explore Compound Types